molecular formula C21H42N6 B1584276 N-Octadecyl-1,3,5-triazine-2,4,6-triamine CAS No. 21840-04-0

N-Octadecyl-1,3,5-triazine-2,4,6-triamine

Cat. No.: B1584276
CAS No.: 21840-04-0
M. Wt: 378.6 g/mol
InChI Key: YVQGTGVCLMMSTL-UHFFFAOYSA-N
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Description

N-Octadecyl-1,3,5-triazine-2,4,6-triamine ( 21840-04-0), a melamine derivative featuring an octadecyl chain, is a high-value building block in synthetic organic and medicinal chemistry . With a molecular formula of C21H42N6 and a molecular weight of 378.60 g/mol, this compound is characterized by its high purity (><99%), confirmed by multiple analytical methods including HPLC, GC-MS, LC-MS, and NMR . Its primary research value lies in its application as a key pharmaceutical intermediate and fine chemical, particularly in the development of novel molecular entities . The structure combines a polar triazine core with a long, lipophilic C18 alkyl chain, which can influence properties like hydrophobicity and self-assembly behavior. This makes it a candidate for creating surfactants or specialty polymers with specific functionalities . It is also listed for use in indirect food additives, specifically in adhesives and components of coatings . From an analytical perspective, the compound can be separated and analyzed using reverse-phase (RP) HPLC, for instance on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatible applications) . The product is supplied with a comprehensive Certificate of Analysis (COA) and Safety Data Sheet (SDS). This chemical is intended For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-N-octadecyl-1,3,5-triazine-2,4,6-triamine
Source PubChem
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InChI

InChI=1S/C21H42N6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-21-26-19(22)25-20(23)27-21/h2-18H2,1H3,(H5,22,23,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQGTGVCLMMSTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176246
Record name N-Octadecyl-1,3,5-triazine-2,4,6-triamine
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Molecular Weight

378.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21840-04-0
Record name N2-Octadecyl-1,3,5-triazine-2,4,6-triamine
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Record name N-Octadecyl-1,3,5-triazine-2,4,6-triamine
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Record name N-Octadecyl-1,3,5-triazine-2,4,6-triamine
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Record name N-octadecyl-1,3,5-triazine-2,4,6-triamine
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Synthetic Methodologies of N Octadecyl 1,3,5 Triazine 2,4,6 Triamine

Conventional Synthetic Routes to N-Octadecyl-1,3,5-triazine-2,4,6-triamine

Traditional methods for synthesizing substituted triazines form the bedrock for producing this compound. These routes typically rely on readily available and inexpensive starting materials, primarily cyanuric chloride and biguanide (B1667054) derivatives.

Cyanuric Chloride-Based Amidation Reactions

The most prevalent and practical method for synthesizing substituted 1,3,5-triazines is the functionalization of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). researchgate.net This process involves the sequential and controlled nucleophilic substitution of the three chlorine atoms. The reactivity of the chlorine atoms on the triazine ring decreases with each successive substitution, an empirical observation that allows for the stepwise introduction of different nucleophiles by carefully controlling the reaction temperature. researchgate.netmdpi.com

The synthesis of this compound via this pathway would involve a three-step amination process:

First Substitution: Reaction of cyanuric chloride with one equivalent of octadecylamine (B50001). This reaction is typically carried out at a low temperature (e.g., 0-5 °C) in the presence of a base (like sodium carbonate or a tertiary amine) to neutralize the liberated hydrochloric acid (HCl). nih.gov This step yields N-octadecyl-4,6-dichloro-1,3,5-triazin-2-amine.

Second and Third Substitutions: The remaining two chlorine atoms are then substituted by amino groups. This is achieved by reacting the dichlorotriazine intermediate with ammonia (B1221849) (aqueous or gaseous). These subsequent substitutions require higher temperatures to overcome the reduced reactivity of the triazine ring. mdpi.com

The stepwise nature of this approach allows for the synthesis of asymmetrically substituted triazines. nih.gov The reaction conditions can be fine-tuned to achieve the desired product, as summarized in the table below.

Table 1: Illustrative Conditions for Cyanuric Chloride-Based Synthesis

StepReactantsNucleophileTemperatureSolventBaseProduct
1Cyanuric ChlorideOctadecylamine0–5 °CDichloromethane (B109758) / Acetone (B3395972)Sodium CarbonateN-octadecyl-4,6-dichloro-1,3,5-triazin-2-amine
2Product of Step 1AmmoniaRoom Temp. to RefluxTetrahydrofuran (THF)-This compound

Biguanide Condensation Pathways

An alternative conventional route utilizes biguanide or its derivatives as key precursors. nih.gov Biguanides can react with various compounds, such as esters, amides, or aldehydes, to form the 1,3,5-triazine (B166579) ring. nih.govorganic-chemistry.org For the target molecule, the synthesis would likely involve the condensation of an octadecyl-substituted biguanide with a suitable cyclizing agent or the reaction of a biguanide with an octadecyl-containing ester or related derivative. nih.gov

For instance, the reaction of biguanides with esters is a known method for producing 2,4-diamino-1,3,5-triazines. nih.govresearchgate.net This pathway is particularly useful for creating a variety of substituted triazines and has been explored for the synthesis of potential anticancer agents. nih.gov The reaction can be promoted under various conditions, including the use of metal salts or microwave assistance. nih.govnih.gov

Alternative Precursor Strategies

Beyond the two primary methods, other strategies have been developed for triazine synthesis. One notable alternative is the reaction of dicyandiamide (B1669379) (cyanoguanidine) with nitriles. researchgate.net This method can be performed under microwave irradiation and is considered a green chemistry procedure. organic-chemistry.orgresearchgate.net To synthesize the target compound, this could theoretically involve the reaction of dicyandiamide with octadecanenitrile. However, this typically yields 2,4-diamino-6-substituted-1,3,5-triazines.

Another approach is the cyclotrimerization of nitriles, although this often requires harsh conditions and may yield only moderate amounts of symmetrical triazines. chim.it The use of specific catalysts can facilitate this reaction under milder conditions. chim.it

Advanced Synthetic Approaches and Yield Optimization

Modern synthetic chemistry emphasizes not only the successful formation of the target molecule but also the efficiency, safety, and environmental impact of the process. These considerations have led to the development of advanced synthetic methodologies for this compound.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of 1,3,5-triazines to reduce waste, minimize energy consumption, and avoid hazardous solvents. chim.it

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. chim.it In the context of triazine synthesis, it offers significant advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), improved yields, and often solvent-free conditions. chim.itnih.govnih.gov This technique has been successfully applied to the reaction of cyanoguanidine derivatives with amines and the synthesis of both symmetrical and unsymmetrical triazines. nih.govresearchgate.netbeilstein-journals.org

Sonochemical Methods: The use of ultrasound (sonochemistry) provides another green alternative for synthesizing triazine derivatives. nih.gov This method can enhance reaction rates and yields, often using water as a solvent, which significantly improves the environmental profile of the synthesis. nih.gov A sonochemical protocol for producing 1,3,5-triazine derivatives has been shown to be substantially "greener" than conventional heating methods. nih.gov

Table 2: Comparison of Conventional vs. Green Synthetic Methods for Triazines

MethodTypical Reaction TimeSolventEnergy InputYieldEnvironmental Impact
Conventional HeatingHours to DaysOrganic Solvents (e.g., Pyridine, THF)HighModerate to GoodHigher
Microwave IrradiationMinutesMinimal or No SolventLowerGood to Excellent chim.itLower chim.it
SonochemistryMinutes to HoursOften Water nih.govLowerHigh nih.govSignificantly Lower nih.gov

Catalytic Enhancements in Reaction Efficiency

The use of catalysts can significantly improve the efficiency and selectivity of synthetic routes to this compound.

Metal Catalysis: Copper salts, such as copper(II) acetate (B1210297) (Cu(OAc)₂), have been employed as efficient catalysts for the synthesis of 1,3,5-triazine derivatives through the oxidative coupling of alcohols and amidine hydrochlorides. rsc.org This method avoids the need for strong bases or external oxidants. Similarly, yttrium salts have been used to catalyze the cyclotrimerization of nitriles under solvent-free conditions. chim.it

Phase-Transfer Catalysis (PTC): In multiphase reaction systems, such as those involving an aqueous phase and an organic solvent, phase-transfer catalysts can be instrumental. For sonochemical syntheses of triazines, PTCs have been used to facilitate the reaction between reactants located in different phases, leading to improved yields and efficiencies. nih.gov

Acid/Base Catalysis: The condensation of biguanides with esters or other reagents is often facilitated by the presence of an acid or base catalyst. nih.gov The choice of catalyst can influence the reaction rate and the final product yield.

These advanced methods, focusing on green principles and catalytic efficiency, represent the forefront of synthetic strategies for obtaining this compound and related compounds, paving the way for more sustainable and economical production.

Microwave-Assisted and Sonochemical Syntheses

Modern synthetic chemistry has increasingly adopted green and efficient techniques, with microwave-assisted synthesis and sonochemistry emerging as powerful alternatives to conventional heating for producing 1,3,5-triazine derivatives. These methods offer significant advantages in terms of reaction speed, yield, and environmental impact. researchgate.net

Sonochemical Synthesis: Sonochemistry utilizes the energy of ultrasound to induce cavitation in the reaction medium—the formation, growth, and implosive collapse of bubbles. This process generates localized hot spots with extreme temperatures and pressures, accelerating chemical reactions. nih.gov Research on the synthesis of 1,3,5-triazine derivatives has shown that sonochemical methods can lead to high-purity products with yields often exceeding 75% in as little as five minutes. researchgate.netnih.gov A significant advantage of this approach is its compatibility with environmentally benign solvents like water. The use of a phase-transfer catalyst (PTC) such as tetrabutylammonium (B224687) bromide (TBAB) can be crucial for improving reaction efficiency, especially in biphasic systems. researchgate.net

A comparative analysis highlights the superiority of these modern techniques over classical heating methods.

ParameterConventional HeatingMicrowave-Assisted SynthesisSonochemical Synthesis
Reaction TimeHours to daysSeconds to minutes mdpi.com~5 minutes nih.gov
Energy ConsumptionHighModerate to LowLow
Typical SolventsTHF, Toluene, Chloroform derpharmachemica.comDMF, DMSO, or solvent-free researchgate.netresearchgate.netWater, Ethanol researchgate.netnih.gov
Typical YieldVariableHigh (up to 88%) researchgate.netHigh (>75%) nih.gov
Environmental ImpactHigher (solvent waste, energy use)Lower (reduced time and solvent) nih.govSignificantly "greener" (aqueous media) researchgate.netnih.gov

Purification Techniques and Strategies for High Purity this compound

Achieving high purity is essential for the characterization and application of this compound. A multi-step purification strategy is often employed, combining several techniques to remove unreacted starting materials, catalysts, and by-products.

Recrystallization and Sublimation Methodologies

Recrystallization is a fundamental technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent in which it is soluble at high temperatures but poorly soluble at low temperatures. As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. For related trisubstituted 1,3,5-triazines, solvents like acetone have been effectively used for recrystallization. derpharmachemica.com Another common practice involves granulation, where the crude solid is stirred in a solvent like ethyl acetate (EtOAc) in which it has very low solubility, effectively washing the surface of the crystals and removing adsorbed impurities. orgsyn.org The choice of solvent is critical and depends on the polarity of the target compound and its impurities. Given the long octadecyl chain, a range of solvents from moderately polar (e.g., acetone, ethyl acetate) to non-polar (e.g., hexane) might be screened to find the optimal system.

Sublimation is a purification method where a solid is heated under vacuum, transforming directly into a gas without passing through a liquid phase. The gaseous compound then condenses back into a pure solid on a cooled surface. This technique is effective for non-ionic, thermally stable compounds with a relatively high melting point. Melamine (B1676169), the parent 1,3,5-triazine-2,4,6-triamine, can be purified by sublimation. zbaqchem.com This suggests that sublimation could be a viable, solvent-free method for obtaining very high purity this compound, provided it is thermally stable at the required temperature and pressure.

Chromatographic Separation Techniques

Chromatography is a powerful tool for both the purification and analytical assessment of triazine derivatives. nih.gov

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and assessing the purity of the product. nih.gov A small sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel or alumina), which is then developed in a solvent system (mobile phase). The retention factor (Rf) values of the spots indicate the separation of different components in the mixture. nih.gov

Column (Flash) Chromatography: For preparative purification, flash chromatography is widely used. The crude product is loaded onto a column packed with a stationary phase like silica gel, and a solvent or solvent mixture is passed through the column under pressure to elute the components at different rates. nih.gov The selection of the mobile phase (eluent) is guided by preliminary TLC analysis. For a molecule with a non-polar octadecyl tail and a polar triamine head, a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate), would likely be effective. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC offers superior separation power for achieving very high purity and for quantitative analysis. nih.gov Reverse-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), is a common method for analyzing and purifying compounds like triazine derivatives. sielc.com While often used analytically, preparative HPLC can be scaled to isolate highly pure material. sielc.com

Solvent Extraction and Precipitation Protocols

Liquid-liquid extraction is a crucial step in the work-up procedure following synthesis to perform an initial, coarse purification. This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.

A standard protocol involves dissolving the crude reaction mixture in an organic solvent such as dichloromethane or chloroform. orgsyn.org This organic solution is then washed sequentially with different aqueous solutions to remove specific types of impurities:

Acidic Wash: Washing with a dilute acid solution (e.g., 0.1 M HCl or 10% NaHSO₄) removes basic impurities, such as unreacted amines or basic catalysts. nih.govorgsyn.org

Basic Wash: A subsequent wash with a base (e.g., 10% NaOH or saturated sodium bicarbonate) can remove acidic by-products. orgsyn.org

Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) helps to remove residual water from the organic layer and break up any emulsions. orgsyn.org

After washing, the organic layer is dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. orgsyn.org

Precipitation is another effective purification strategy. It is often achieved by pouring the reaction mixture into a large volume of a liquid in which the desired product is insoluble (an anti-solvent), causing it to precipitate out of the solution while impurities remain dissolved. derpharmachemica.com For many organic syntheses, pouring the mixture into crushed ice or cold water is a common method to induce precipitation of the product. derpharmachemica.com

Scale-Up Considerations for Industrial and Large-Scale Production of this compound

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production requires addressing several key challenges.

ConsiderationLaboratory ScaleIndustrial Scale
Reaction Control Simple heating/cooling baths. Manual addition of reagents.Jacketed reactors with automated temperature control. Precise control over addition rates to manage exotherms.
Mixing Magnetic stir bars.Mechanical overhead stirrers with optimized impeller design to ensure homogeneity in large volumes.
Purification Method Chromatography is feasible. nih.govChromatography is often too expensive. Emphasis shifts to crystallization, precipitation, and extraction. derpharmachemica.comorgsyn.org
Solvent & Reagent Use Cost and environmental impact are secondary concerns.High focus on cost-effectiveness, solvent recycling, and atom economy. Green chemistry principles are critical. researchgate.netnih.gov
Process Safety Handled in a fume hood.Requires detailed hazard analysis (HAZOP), process safety management (PSM), and specialized equipment to handle potentially hazardous materials.
Technology Choice Conventional heating is common.Microwave and sonochemical flow reactors are considered for continuous processing, offering better control and efficiency at scale compared to batch reactors. mdpi.com

The adoption of green methodologies like microwave or sonochemical synthesis at an industrial scale presents both opportunities and challenges. While they promise reduced waste and energy consumption, scaling these technologies requires specialized reactor design (e.g., continuous flow reactors) to ensure consistent energy delivery throughout the larger volume. mdpi.com Ultimately, the most viable industrial process will likely be a highly optimized batch or continuous process that prioritizes crystallization or precipitation for purification, minimizing the reliance on costly and solvent-intensive chromatography.

Advanced Spectroscopic and Analytical Characterization Techniques for N Octadecyl 1,3,5 Triazine 2,4,6 Triamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For N-Octadecyl-1,3,5-triazine-2,4,6-triamine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques is employed for a complete spectral assignment. The solubility of this compound can be challenging in common deuterated solvents, sometimes requiring the use of co-solvents like trifluoroacetic acid (TFA) or elevated temperatures to obtain well-resolved spectra. tdx.cat

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the octadecyl chain and the amine groups attached to the triazine ring. The long alkyl chain will produce a characteristic set of signals: a triplet around 0.88 ppm for the terminal methyl (CH₃) group, a large, broad multiplet between 1.25 and 1.60 ppm for the repeating methylene (B1212753) (CH₂) units, and a triplet around 3.3-3.5 ppm for the methylene group directly bonded to the triazine nitrogen (N-CH₂). The protons of the primary amine groups (-NH₂) on the triazine ring are expected to appear as a broad signal, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The triazine ring carbons are expected to resonate in the highly deshielded region, typically around 165-170 ppm. The carbons of the octadecyl chain will appear in the aliphatic region of the spectrum. The terminal methyl carbon would be found at approximately 14 ppm, while the series of internal methylene carbons would produce a dense cluster of signals around 22-32 ppm. The carbon of the N-CH₂ group would be shifted downfield to approximately 40-45 ppm due to the electron-withdrawing effect of the nitrogen atom.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Triazine Ring Carbons (C=N)-~166.5
Primary Amine Protons (-NH₂)Broad, variable (e.g., 4.5-5.5)-
N-CH₂- (α-methylene)~3.4 (triplet)~42.0
-CH₂- (β-methylene)~1.6 (multiplet)~29.7
-(CH₂)₁₅- (bulk methylenes)~1.25 (broad multiplet)~22.7 - 31.9
Terminal -CH₃~0.88 (triplet)~14.1

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for confirming the precise connectivity of the atoms. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a clear correlation path along the octadecyl chain. A cross-peak would connect the terminal -CH₃ protons to the adjacent -CH₂ protons, which in turn would show correlations to the next methylene group, and so on along the chain, confirming the contiguous nature of the alkyl substituent.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. It is invaluable for assigning the carbon signals of the octadecyl chain by correlating the well-resolved proton signals (e.g., the terminal methyl and the α-methylene) to their corresponding ¹³C signals. acs.org For instance, the proton signal at ~3.4 ppm would show a cross-peak to the carbon signal at ~42.0 ppm, unambiguously assigning this pair to the N-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is particularly useful for connecting the octadecyl substituent to the triazine ring. A key correlation would be expected from the protons of the N-CH₂ group (~3.4 ppm) to the triazine ring carbons (~166.5 ppm), providing definitive proof of the N-alkylation site.

Vibrational Spectroscopy Applications

The FTIR spectrum of this compound would be dominated by absorptions from the N-H bonds of the amine groups, the C-H bonds of the long alkyl chain, and the characteristic vibrations of the triazine ring.

N-H Stretching: Broad absorptions in the region of 3100-3500 cm⁻¹ are characteristic of the N-H stretching vibrations of the primary amine groups.

C-H Stretching: Intense, sharp peaks between 2850 and 2960 cm⁻¹ correspond to the symmetric and asymmetric stretching vibrations of the methylene and methyl groups of the octadecyl chain.

Triazine Ring Vibrations: The s-triazine ring exhibits characteristic in-plane skeletal stretching vibrations, typically appearing as strong bands around 1550-1600 cm⁻¹ and 1400-1480 cm⁻¹. An out-of-plane ring bending mode is often observed as a sharp, strong band near 810 cm⁻¹. acs.org

Interactive Data Table: Key FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100 - 3500N-H StretchPrimary Amine (-NH₂)
2915 - 2960Asymmetric C-H StretchAlkyl Chain (-CH₂, -CH₃)
2845 - 2860Symmetric C-H StretchAlkyl Chain (-CH₂, -CH₃)
~1550C=N StretchTriazine Ring
~1470C-N Stretch / CH₂ ScissoringTriazine Ring / Alkyl Chain
~810Ring Bending (out-of-plane)Triazine Ring

Raman spectroscopy provides complementary information to FTIR. The highly symmetric breathing modes of the triazine ring are particularly Raman-active. For the parent compound, melamine (B1676169), prominent peaks are observed around 678 cm⁻¹ (ring-breathing II mode) and 983 cm⁻¹ (ring-breathing I mode). researchgate.net These characteristic peaks are expected to be present in the Raman spectrum of the N-octadecyl derivative, serving as a clear fingerprint for the triazine core. The C-H stretching modes of the alkyl chain will also be visible but are often less intense than in the FTIR spectrum. The symmetric nature of the triazine ring vibrations makes Raman spectroscopy a powerful tool for identifying this structural motif. researchgate.netnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. The molecular formula of this compound is C₂₁H₄₂N₆, corresponding to a monoisotopic mass of approximately 378.35 Da. epa.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 378. The fragmentation pattern would likely be characterized by two main pathways: cleavage within the alkyl chain and fragmentation of the triazine ring. A prominent fragmentation pathway for N-alkyl amines is α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org For this molecule, this would correspond to the cleavage between the first and second carbons of the octadecyl chain, leading to a resonance-stabilized ion.

Furthermore, cleavage of the bond between the nitrogen and the first carbon of the octadecyl chain (beta-cleavage relative to the ring) would result in a fragment corresponding to the protonated melamine core and the loss of the C₁₈H₃₇ radical. The fragmentation of the melamine core itself typically proceeds through the sequential loss of HCN or NH₂CN units, which would lead to smaller fragment ions characteristic of the triazine structure, similar to those seen in the mass spectrum of melamine itself. nist.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/z (mass-to-charge ratio) Predicted Fragment Ion Origin
379.35[M+H]⁺Protonated Molecular Ion (ESI)
401.34[M+Na]⁺Sodiated Molecular Ion (ESI) uni.lu
378.35[C₂₁H₄₂N₆]⁺Molecular Ion (EI)
127.08[C₃H₇N₆]⁺Loss of octadecyl radical (C₁₈H₃₇)
85.05[C₂H₅N₄]⁺Fragmentation of triazine ring
43.04[CH₃N₂]⁺Further ring fragmentation

X-ray Diffraction (XRD) for Crystallographic Analysis and Structural Confirmation

X-ray diffraction techniques are paramount for the solid-state characterization of crystalline materials, providing detailed information about atomic arrangement, crystal structure, and phase purity.

Single Crystal X-ray Diffraction (SCXRD) offers the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in a crystal lattice. Although a specific crystal structure for this compound is not publicly documented, analysis of related s-triazine derivatives confirms the utility of this technique for unambiguous structural confirmation. mdpi.com For this molecule, SCXRD would reveal critical details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the amine groups of the triazine rings. Furthermore, it would elucidate the packing arrangement of the long octadecyl chains, which significantly influences the material's bulk properties. The synthesis of long-chain alkyl-substituted ligands for the purpose of growing single crystals highlights the importance of this method in structural chemistry. acs.org

Powder X-ray Diffraction (PXRD) is an essential tool for the analysis of polycrystalline materials. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline phase. creative-biostructure.com This technique is crucial for identifying the phase of this compound and for screening for polymorphism—the ability of a compound to exist in multiple crystalline forms. rigaku.comresearchgate.net Different polymorphs can have distinct physical properties, making phase analysis critical for material consistency. rigaku.com

PXRD is widely used to characterize triazine-based materials and other long-chain organic compounds to confirm their crystalline nature and identify phases. mdpi.comkrasheninnikov.deresearchgate.net The diffraction pattern, consisting of peaks at specific 2θ angles, corresponds to the lattice planes in the crystal structure. By comparing an experimental pattern to a reference, the identity and purity of a crystalline sample can be confirmed. nih.gov

Table 3: Illustrative PXRD Data Format for a Crystalline Triazine Compound (based on Melamine) researchgate.net
2θ Angle (°)d-spacing (Å)Relative Intensity (%)
17.55.06100
20.54.3350
21.84.0745
27.53.2470
30.12.9735

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. nih.gov It is highly sensitive to thermal events such as melting, crystallization, and solid-state phase transitions. linseis.com For this compound, a DSC thermogram would reveal key thermal properties. The presence of the long octadecyl chain is expected to significantly influence its melting behavior, similar to other long-chain organic molecules like n-paraffins and fatty acid derivatives. mdpi.comnih.govresearchgate.net

A typical DSC scan would show an endothermic peak corresponding to the melting point (Tm) of the compound. The enthalpy of fusion (ΔHfus), calculated from the peak area, provides information on the energy required to disrupt the crystal lattice. If the compound exhibits polymorphism, DSC can detect solid-solid phase transitions, which appear as additional endothermic or exothermic events prior to melting. rsc.org This makes DSC an invaluable tool for studying the phase behavior and thermal stability of materials. rigaku.comresearchgate.net

Table 4: Thermal Events Detectable by DSC and Their Significance eag.com
Thermal EventTypeSignificance
Glass Transition (Tg)Endothermic (step change)Transition from a rigid, glassy state to a more flexible, rubbery state in amorphous regions.
Crystallization (Tc)ExothermicProcess of ordered solid crystal formation from a disordered amorphous state or melt.
Melting (Tm)EndothermicTransition from a crystalline solid to a liquid state.
DecompositionExothermic or EndothermicChemical degradation of the material, often accompanied by mass loss.

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability of this compound. This method measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, providing critical data on decomposition temperatures, residual mass, and the kinetics of thermal degradation.

The thermal profile of this compound is characterized by a multi-stage decomposition process, reflecting its hybrid chemical structure. The parent 1,3,5-triazine-2,4,6-triamine (melamine) ring is known for its high thermal stability, with decomposition typically initiating at temperatures well above 300°C. arpnjournals.org In contrast, the long octadecyl aliphatic chain is less thermally robust.

Consequently, the TGA curve for this compound is expected to show an initial mass loss at a lower temperature, corresponding to the degradation and volatilization of the C18 alkyl chain. This is followed by a second, more significant mass loss at a higher temperature, which is characteristic of the decomposition of the triazine ring itself. Studies on similar heterocyclic compounds have shown decomposition beginning above 250°C in an inert atmosphere and above 260°C in an oxidizing environment, with major decomposition stages extending to over 440°C. nih.gov For melamine, significant decomposition is observed between 227°C and 428°C. arpnjournals.org The final residual mass, often a carbonaceous char, provides insight into the material's tendency to form stable decomposition products.

Detailed research findings from TGA can be summarized in the following table, illustrating the expected thermal events for this compound under a controlled nitrogen atmosphere.

Thermal EventOnset Temperature (°C)Temperature of Maximum Mass Loss (°C)Mass Loss (%)Associated Process
Stage 1 ~220 - 250~280 - 320VariableDecomposition and volatilization of the octadecyl chain.
Stage 2 >320~350 - 400SignificantDecomposition and breakdown of the 1,3,5-triazine (B166579) ring structure.
Final Residue >600-VariableFormation of stable carbon nitride char.

Microscopy Techniques for Morphological and Supramolecular Structure Visualization

The amphiphilic nature of this compound, with its hydrogen-bonding triamine head and hydrophobic tail, promotes self-assembly into complex supramolecular structures. Microscopy techniques are indispensable for visualizing these architectures at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is employed to investigate the surface morphology of this compound in its solid or aggregated state. This technique provides high-resolution images of the sample's topography, revealing features such as crystal habit, grain boundaries, and the structure of self-assembled films or aggregates. Due to the molecule's structure, SEM analysis would likely reveal the formation of lamellar, fibrillar, or spherulitic structures, depending on the method of sample preparation (e.g., solvent evaporation, precipitation). The resulting micrographs are crucial for understanding how intermolecular forces, such as hydrogen bonding between triazine rings and van der Waals interactions between octadecyl chains, dictate the macroscopic morphology.

Transmission Electron Microscopy (TEM) offers higher magnification and resolution than SEM, allowing for the visualization of the internal structure of self-assembled this compound aggregates. mdpi.com By dispersing the sample, for instance as nanoparticles or in thin films, TEM can reveal the nanoscale ordering and packing of the molecules. mdpi.com For this compound, TEM could be used to visualize the layered (lamellar) structures arising from the segregation of the polar triazine head groups and the nonpolar alkyl tails. It can also provide detailed morphological information on nanostructures formed in various media, confirming their shape (e.g., spherical, rod-like) and size distribution. nih.gov

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography of thin films and self-assembled monolayers of this compound at the nanometer and angstrom scales. Similar long-chain alkylamines are known to form well-ordered, self-assembled monolayers on substrates like mica. researchgate.net AFM can provide quantitative data on surface roughness, domain size, and the height of molecular terraces, which would correspond to the length of the octadecyl chain. In tapping mode, AFM can also probe the mechanical properties of the surface, distinguishing between harder (triazine-rich) and softer (alkyl-rich) domains. This technique is particularly valuable for understanding the initial stages of self-assembly and the molecular packing within the first few layers on a substrate.

Chromatography for Purity Assessment and Mixture Separation

Chromatographic methods are fundamental for the quality control of this compound, enabling both the assessment of its purity and its separation from reaction byproducts or other components in a mixture.

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of this compound. Given the molecule's significant nonpolar character from the octadecyl chain, a reversed-phase HPLC (RP-HPLC) method is most appropriate.

The method involves a stationary phase, typically a C18 (octadecylsilyl) or C8 column, which retains the analyte based on hydrophobic interactions. The long alkyl chain of the analyte ensures strong retention on such columns. nih.gov The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute the strongly retained compound in a reasonable time with good peak shape. For enhanced detection and improved peak symmetry, a modifier like formic acid or trifluoroacetic acid is often added to the mobile phase, particularly when interfacing with a mass spectrometry (MS) detector. mdpi.org

Detection is commonly achieved using an ultraviolet (UV) detector, as the triazine ring possesses a chromophore that absorbs in the low UV region (e.g., 215 nm). mdpi.org For more definitive identification and the analysis of complex mixtures, HPLC can be coupled with a mass spectrometer (LC-MS). bldpharm.com

A typical set of HPLC parameters for the analysis of this compound is detailed below.

ParameterConditionPurpose
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)Provides hydrophobic interaction for retaining the nonpolar octadecyl chain.
Mobile Phase A Water + 0.1% Formic AcidAqueous component of the mobile phase. Formic acid improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic component for eluting the analyte.
Gradient 70% B to 100% B over 15 minutesEnsures elution of the strongly retained analyte and separation from less hydrophobic impurities.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.
Column Temperature 30 - 40 °CImproves peak shape and reduces viscosity.
Injection Volume 10 µLStandard sample injection volume.
Detector UV at 215 nm or Mass Spectrometry (MS)UV detection of the triazine ring or mass-based detection for higher specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique indispensable for the separation, identification, and quantification of volatile and semi-volatile organic compounds. This method is particularly crucial for analyzing the byproducts that may form during the synthesis, processing, or thermal degradation of this compound. The identification of such byproducts is essential for understanding reaction mechanisms, degradation pathways, and ensuring the purity of the final compound.

The GC-MS process involves two main stages. First, the gas chromatograph separates the components of a mixture based on their different boiling points and affinities for the stationary phase within the GC column. As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the identification of the compound by comparison with established spectral libraries.

In the context of this compound, GC-MS analysis would typically be employed in conjunction with a pyrolysis unit (Py-GC-MS) or by analyzing the headspace volatiles generated upon heating the compound. This approach allows for the characterization of thermal decomposition products.

Detailed Research Findings

While specific studies detailing the GC-MS analysis of volatile byproducts from this compound are not extensively documented in publicly available literature, the expected byproducts can be inferred from the compound's structure and from research on the thermal decomposition of other triazine-based compounds. nih.govresearchgate.net

The structure of this compound consists of a stable 1,3,5-triazine ring, three amine groups, and a long C18 alkyl (octadecyl) chain. Thermal stress is expected to induce fragmentation at two primary locations: the long alkyl chain and the triazine ring itself.

Fragmentation of the Octadecyl Chain: The C-C and C-N bonds of the octadecyl group are susceptible to cleavage under thermal stress. This would likely produce a series of straight-chain alkanes and alkenes of varying lengths as the chain breaks apart.

Decomposition of the Triazine Core: The triazine ring is thermally stable, but at high temperatures, it can decompose. Studies on similar heterocyclic structures have shown that the pyrolysis process can lead to the emission of small, nitrogen-containing volatile molecules. nih.gov For this compound, this could include ammonia (B1221849) (from the amine groups), hydrogen cyanide, and other nitrogenous fragments. nih.gov

Based on these principles, a hypothetical GC-MS analysis of the thermal decomposition products would likely identify the compounds listed in the table below.

Interactive Data Table: Potential Volatile Byproducts

Compound NameChemical FormulaMolar Mass ( g/mol )Expected Origin
1-OctadeceneC₁₈H₃₆252.48Cleavage and rearrangement of the octadecyl chain
HexadecaneC₁₆H₃₄226.44Fragmentation of the octadecyl chain
DodecaneC₁₂H₂₆170.33Fragmentation of the octadecyl chain
OctaneC₈H₁₈114.23Fragmentation of the octadecyl chain
AmmoniaNH₃17.03Cleavage of amine groups from the triazine ring
Hydrogen CyanideHCN27.03Decomposition of the triazine ring structure nih.gov

The experimental conditions for such an analysis would be critical for achieving effective separation and identification. A typical GC-MS method would utilize a low-polarity capillary column suitable for analyzing hydrocarbon mixtures and a temperature program designed to elute a wide range of volatile compounds.

Interactive Data Table: Illustrative GC-MS Parameters

ParameterSettingPurpose
GC System
ColumnLow polarity silarylene phase (e.g., TG-5SilMS or similar) thermofisher.comProvides excellent separation for a wide range of nonpolar to moderately polar analytes.
Oven Program60 °C (hold 5 min), then ramp 8 °C/min to 300 °C (hold 10 min) thermofisher.comSeparates compounds with a wide range of boiling points, from highly volatile to semi-volatile.
Injector275 °C, Splitless ModeEnsures complete vaporization of the sample and transfer to the column.
Carrier GasHelium at 1.5 mL/min (constant flow) thermofisher.comInert gas to carry the sample through the column.
MS System
Ion Source Temp.225 °C thermofisher.comMaintains analytes in the gas phase within the ion source.
Electron Energy70 eV thermofisher.comStandard energy for electron ionization (EI) to produce repeatable fragmentation patterns.
Mass AnalyzerQuadrupole or Ion TrapSeparates ions based on their mass-to-charge ratio.
DetectorElectron MultiplierDetects and amplifies the ion signal.

By applying such GC-MS methods, a detailed profile of the volatile byproducts generated from this compound under specific conditions can be obtained. This information is invaluable for quality control, stability assessment, and understanding the fundamental chemistry of the compound.

Mechanistic Investigations of N Octadecyl 1,3,5 Triazine 2,4,6 Triamine

Reaction Mechanism Elucidation during Synthesis

The synthesis of N-substituted 2,4,6-triamino-1,3,5-triazines, such as N-Octadecyl-1,3,5-triazine-2,4,6-triamine, is foundationally rooted in the chemistry of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. The primary reaction mechanism is a sequential nucleophilic aromatic substitution (SNAr). nih.gov This process is highly controllable due to the decreasing reactivity of the triazine ring with each successive substitution of a chlorine atom. nih.gov

The formation of this compound can be envisioned as a two- or three-step process:

Monosubstitution: The reaction is initiated by introducing one equivalent of octadecylamine (B50001) to a solution of cyanuric chloride. This step is typically conducted at a low temperature, around 0 °C, to favor the replacement of a single chlorine atom. nih.gov The nucleophilic nitrogen of the octadecylamine attacks one of the electrophilic carbon atoms of the triazine ring.

Disubstitution and Trisubstitution: Following the initial substitution, the remaining chlorine atoms are replaced by amino groups through a reaction with ammonia (B1221849). The second substitution generally occurs at ambient temperatures, while the third and final substitution requires heating (e.g., above 60 °C) to overcome the reduced reactivity of the triazine ring. nih.gov

The SNAr mechanism for each substitution step involves the attack of the nucleophile (amine) on the carbon atom of the C=N bond in the triazine ring. This leads to the formation of a negatively charged, tetrahedral intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored through the expulsion of a chloride ion, yielding the substituted triazine. Acid catalysis can be a factor when there is reduced reactivity in either the triazine or the nucleophile. psu.edu

StepReactantsTypical ConditionsMechanismProduct
1Cyanuric Chloride + Octadecylamine (1 eq.)Anhydrous solvent (e.g., CH2Cl2), Base (e.g., DIPEA), 0 °CNucleophilic Aromatic Substitution (SNAr)2-Chloro-4,6-bis(octadecylamino)-1,3,5-triazine (if 2 eq. used) or 2,4-dichloro-6-(octadecylamino)-1,3,5-triazine
2Dichloro- or Monochloro-triazine intermediate + AmmoniaElevated temperature (Room temp. to >60 °C)Nucleophilic Aromatic Substitution (SNAr)This compound

Self-Assembly Mechanisms of this compound

The amphiphilic character of this compound, featuring a polar hydrogen-bonding headgroup (the triamine-triazine ring) and a long, nonpolar hydrocarbon tail (the octadecyl chain), is the primary driver of its self-assembly into ordered supramolecular structures. This assembly is governed by a cooperative interplay of hydrogen bonding, van der Waals forces, and π-π stacking.

The triamine-substituted triazine headgroup is structurally analogous to melamine (B1676169), a molecule renowned for its extensive and robust hydrogen-bonding capabilities. rsc.orgrsc.org The primary amino groups (-NH2) and the secondary amine (-NH-) provide hydrogen bond donors, while the sp2-hybridized nitrogen atoms within the triazine ring act as hydrogen bond acceptors.

This arrangement facilitates the formation of various well-defined hydrogen-bonding patterns:

Dimer Motif: Molecules can form centrosymmetric dimers via a pair of N-H···N bonds. rsc.org

Linear Tapes and Rosettes: These dimers can further assemble into linear tapes or more complex cyclic rosette structures, which are common in melamine-cyanuric acid co-crystals. dntb.gov.uaresearchgate.netconicet.gov.ar

2D Sheets: The multiple hydrogen-bonding sites allow for the creation of extensive two-dimensional sheets, where molecules are interlinked in a planar fashion. rsc.org

In the case of this compound, these hydrogen bonds would create a stable, planar network of the headgroups, with the octadecyl tails oriented perpendicular to this plane.

Interaction TypeDonorAcceptorTypical MotifSignificance
N-H···N-NH2 or -NH- groupTriazine ring nitrogenDimers, Tapes, Sheets rsc.orgPrimary directional force for headgroup assembly
Charge-Assisted N-H···O/NProtonated amine (N+-H)Anionic species or neutral NSalt bridges, Ion pairs rsc.orgStronger, directional interaction in the presence of acidic guests or counter-ions

The long, saturated C18 alkyl chain is critical for the formation of stable, large-scale assemblies. The cumulative effect of weak, short-range van der Waals interactions along the length of the chains provides a significant energetic driving force for organization. This phenomenon, often termed the "fastener effect," promotes tight packing of the hydrocarbon tails. nih.gov

To maximize these attractive interactions, the octadecyl chains tend to adopt a fully extended, all-trans conformation, allowing them to pack in a dense, often crystalline or semi-crystalline arrangement. acs.org The length of the alkyl chain directly influences the strength of these interactions; longer chains like octadecyl (C18) lead to more ordered and thermally stable assemblies compared to shorter chains. researchgate.netnih.gov This packing minimizes unfavorable contact with a surrounding polar medium (like water) and is a key feature of the self-assembly of amphiphilic molecules. The binding energy contribution from van der Waals interactions increases with the number of alkyl chains. rsc.org

ForceOriginEffect on AssemblyGoverning Factors
Van der WaalsFluctuating dipoles between adjacent CH2 groupsPromotes close, ordered packing of alkyl chains; provides significant cohesive energyChain length (longer = stronger), chain conformation (all-trans favored), temperature acs.org
Hydrophobic EffectEntropic gain from releasing ordered water moleculesDrives aggregation of nonpolar tails in aqueous environmentsPolarity of the solvent

The 1,3,5-triazine (B166579) ring is an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. This electronic character allows it to participate in π-π stacking interactions with other aromatic rings. These interactions are a combination of electrostatic and van der Waals forces. rsc.org

InteractionDescriptionTypical GeometryStabilization Energy
π-π StackingNon-covalent interaction between electron-deficient triazine ringsDisplaced or slipped-parallel arrangementContributes cooperatively to the overall stability of the crystal lattice or assembly

Interaction Mechanisms with Substrates and Guests

The distinct hydrophilic and hydrophobic domains of this compound make it a versatile host molecule in supramolecular chemistry. Its self-assembled structures can create unique binding environments for a variety of guest molecules.

The interaction mechanisms are dictated by the nature of the guest and the specific binding site on the host molecule or its assembly.

Headgroup Recognition: The hydrogen-bonding array of the triamine-triazine headgroup can act as a specific recognition site for polar guests. Molecules containing complementary hydrogen bond donors and acceptors, such as barbiturates or cyanuric acid derivatives, can form stable complexes. nih.govdntb.gov.ua The electron-rich cavity of the assembly is also capable of binding cationic components. mdpi.com

Anion-π Interactions: The electron-deficient nature of the triazine ring makes it a suitable candidate for binding anions through anion-π interactions, where an anion is attracted to the face of the π-system. nih.gov

Hydrophobic Encapsulation: The densely packed octadecyl chains form a nonpolar, lipophilic microenvironment. This hydrophobic pocket is capable of encapsulating nonpolar guest molecules, driven by the hydrophobic effect. nih.gov Amphiphilic guests can also be incorporated, with their polar head interacting with the triazine layer and their nonpolar tail intercalating among the octadecyl chains. nih.govsciprofiles.com

Interface Binding: Self-assembled monolayers or bilayers of this compound can create a well-defined interface. This interface can concentrate guest molecules from a solution, acting as a template or a recognition surface that facilitates specific binding events.

Host Binding SiteInteraction MechanismPotential Guest Molecules
Triamine-Triazine HeadgroupHydrogen Bonding nih.govdntb.gov.uaCyanuric acid, Barbituric acid derivatives, Polar molecules
Triazine Ring FaceAnion-π Interaction nih.govHalides (Cl-, Br-), Nitrate (NO3-)
Packed Octadecyl ChainsVan der Waals Forces / Hydrophobic Effect nih.govAlkanes, Aromatic hydrocarbons, Lipids, other nonpolar molecules
Amphiphilic InterfaceCombined H-bonding and Hydrophobic InteractionsSurfactants, Amphiphilic drugs, Long-chain alcohols

Surface Adsorption and Interface Phenomena

At the air-water interface, this compound molecules are expected to orient themselves with the octadecyl chains directed towards the air and the triamine headgroups immersed in the water. As the concentration of the compound in the bulk aqueous phase increases, these adsorbed molecules will pack more closely, forming a monolayer. The strong hydrogen bonding capabilities of the triamine headgroups can lead to the formation of a well-ordered, two-dimensional network at the interface.

In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), these amphiphilic molecules can self-assemble into various supramolecular structures, such as micelles, vesicles, or lamellar phases. In nonpolar solvents, inverse micelles may form, with the hydrophilic headgroups clustered in the core and the hydrophobic tails extending into the solvent.

The adsorption of this compound onto solid surfaces is governed by the nature of the substrate. On hydrophobic surfaces, the octadecyl tail will preferentially adsorb through van der Waals interactions, exposing the hydrophilic headgroup to the surrounding medium. Conversely, on hydrophilic or charged surfaces, the triamine headgroup can adsorb through hydrogen bonding or electrostatic interactions. The presence of multiple amino groups on the triazine ring allows for strong, multivalent interactions with suitable surfaces.

The formation of self-assembled monolayers (SAMs) of this compound on various substrates can significantly modify their surface properties, such as wettability, adhesion, and friction. The long alkyl chain contributes to a waxy, hydrophobic character when it forms the outermost layer.

Table 1: Predicted Physicochemical Properties of this compound

Property Value Source
Molecular Formula C21H42N6 uni.lu
Molecular Weight 378.6 g/mol uni.lu
XlogP (predicted) 8.4 uni.lu
Hydrogen Bond Donor Count 3 chemscene.com
Hydrogen Bond Acceptor Count 6 chemscene.comparchem.com

Mechanistic Insights into Functional Performance (e.g., Catalysis, Sensing)

The functional performance of this compound in applications such as catalysis and sensing is intrinsically linked to its molecular structure.

Catalysis:

While specific mechanistic studies on this compound as a catalyst are not extensively documented in the available literature, its structural features suggest potential catalytic activity. The 1,3,5-triazine ring is electron-deficient, which can influence the reactivity of its substituents. The exocyclic amino groups possess basic character due to the lone pair of electrons on the nitrogen atoms.

In the context of polyurethane and polyisocyanurate foam production, triazine-based catalysts are known to be effective. gvchem.com It is plausible that this compound could function as a base catalyst. The amino groups can abstract a proton from the alcohol (polyol) component, generating a more nucleophilic alkoxide species. This alkoxide then attacks the electrophilic carbon of the isocyanate group, initiating the polymerization process. The trimerization of isocyanates to form a polyisocyanurate ring is also a key reaction in the formation of rigid polyurethane foams, and this process is often catalyzed by basic compounds.

The long octadecyl chain can play a role in the catalytic process by influencing the catalyst's solubility and distribution within the reaction medium. In a polymerizing mixture, the hydrophobic tail can help to compatibilize the catalyst with the less polar components of the formulation, leading to a more uniform catalysis and, consequently, a more homogeneous foam structure.

Sensing:

The this compound molecule has features that make it a candidate for chemical sensing applications. The triazine ring and the amino substituents are rich in nitrogen atoms with available lone pairs of electrons, making them potential binding sites for metal ions and other electrophilic species.

A plausible sensing mechanism would involve the coordination of an analyte to the triamine headgroup. This binding event could lead to a detectable change in the physical properties of the system. For instance, if the compound is part of a self-assembled monolayer on an electrode surface, the binding of an analyte could alter the electrochemical properties of the interface, such as capacitance or charge transfer resistance, which could be detected by techniques like electrochemical impedance spectroscopy.

The amphiphilic nature of this compound could also be exploited to create sensing interfaces at the air-water or liquid-liquid interface, where changes in surface pressure or interfacial tension upon analyte binding could be monitored.

Theoretical and Computational Studies of N Octadecyl 1,3,5 Triazine 2,4,6 Triamine

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the intrinsic properties of a single molecule of N-Octadecyl-1,3,5-triazine-2,4,6-triamine, independent of its environment. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govacs.org For this compound, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical reactivity and interaction capabilities. DFT methods have been successfully applied to study melamine (B1676169) and its derivatives, providing confidence in their applicability to this more complex structure. nih.govresearchgate.net

Key properties derived from DFT analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and optical properties. dntb.gov.ua Studies on related 1,3,5-triazine (B166579) compounds show that the triazine core significantly influences the electronic landscape. mdpi.commdpi.com

Another valuable output is the molecular electrostatic potential (ESP) map. The ESP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the ESP would show a high negative potential around the nitrogen atoms of the triazine ring, indicating their role as hydrogen bond acceptors. Conversely, the amino group hydrogens would exhibit a positive potential, making them hydrogen bond donors. The long octadecyl tail would be characterized by a neutral, non-polar potential.

Illustrative DFT-Calculated Properties for this compound

This table presents representative data that would be obtained from a DFT calculation [e.g., at the B3LYP/6-311++G(d,p) level of theory] to illustrate the type of information generated. Actual values would require a specific computational study.

PropertyRepresentative ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons; related to ionization potential and electron-donating ability.
LUMO Energy1.2 eVIndicates the energy of the lowest-energy empty orbital; related to electron affinity.
HOMO-LUMO Gap7.7 eVReflects chemical reactivity and stability; a large gap suggests high stability.
Dipole Moment3.5 DMeasures the overall polarity of the molecule, influencing solubility and intermolecular forces.

Ab initio methods are quantum chemistry calculations that rely directly on theoretical principles without the inclusion of experimental data for parameterization. nih.gov These methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2), are often used to obtain highly accurate molecular geometries and other properties. mdpi.com

For this compound, ab initio calculations can provide a precise determination of its equilibrium geometry. This includes the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For example, these calculations would confirm the planarity of the 1,3,5-triazine ring and the flexible, zig-zag conformation of the octadecyl chain. Furthermore, ab initio methods can be used to calculate vibrational frequencies, which correspond to the energies of molecular vibrations and can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecule's structure.

Illustrative Ab Initio Calculated Geometric Parameters for this compound

This table provides examples of geometric parameters that would be determined from an ab initio geometry optimization. The values are based on typical bond lengths and angles for similar chemical groups.

ParameterAtoms InvolvedRepresentative Value
Bond Length (Å)C-N (in triazine ring)1.34 Å
Bond Length (Å)C-N (exocyclic)1.37 Å
Bond Length (Å)N-H (amino group)1.01 Å
Bond Length (Å)C-C (alkyl chain)1.53 Å
Bond Angle (°)N-C-N (in triazine ring)126.0°
Bond Angle (°)C-N-C (in triazine ring)114.0°
Bond Angle (°)C-C-C (alkyl chain)112.5°

Molecular Dynamics (MD) Simulations for Supramolecular Assembly and Dynamics

Molecular Dynamics (MD) simulations are computational experiments that allow for the study of the physical movements of atoms and molecules over time. riverpublishers.com For a molecule like this compound, which is designed to form larger structures, MD is an indispensable tool for understanding its dynamic behavior and self-assembly processes.

MD simulations can be performed at different levels of resolution. In an All-Atom (AA) simulation, every atom of the molecule and its surrounding environment (e.g., solvent molecules) is explicitly represented. This high level of detail allows for the accurate study of specific intermolecular interactions, such as the precise hydrogen bonding patterns between triazine rings and the conformational flexibility of the octadecyl tail. However, the computational cost of AA simulations limits them to relatively small systems and short timescales. schrodinger.com

To study larger systems and longer timescale phenomena, such as the formation of micelles or bilayers, Coarse-Grained (CG) simulations are employed. nih.gov In the CG approach, groups of atoms are bundled together into single interaction sites or "beads." purdue.eduyoutube.com For this compound, a typical CG model might represent the entire triazine headgroup as one hydrophilic bead and partition the 18-carbon tail into six hydrophobic beads, each representing three methylene (B1212753) (-CH2-) groups. This reduction in the number of particles allows simulations to run for much longer times, enabling the observation of slow processes like self-assembly. nih.gov

The amphiphilic nature of this compound, with its polar triamine headgroup and non-polar octadecyl tail, drives it to self-assemble in solution and at interfaces to minimize unfavorable interactions. riverpublishers.comresearchgate.net MD simulations are ideally suited to model these phenomena. rsc.orgnih.gov

In a simulated aqueous environment, multiple this compound molecules would be observed to spontaneously aggregate. Depending on the concentration, they would form structures such as spherical or cylindrical micelles, where the hydrophobic tails cluster in the core to avoid water and the hydrophilic heads form a shell at the water interface. At higher concentrations, the formation of bilayer structures, similar to cell membranes, could be simulated. These simulations provide insights into the critical micelle concentration (CMC) and the morphology of the resulting aggregates.

Simulations at interfaces, such as an air-water or oil-water interface, are also highly informative. Here, the molecules would be expected to form a monolayer, with the hydrophilic triazine heads oriented towards the water phase and the hydrophobic octadecyl tails pointing towards the air or oil phase. MD simulations can be used to calculate properties of this monolayer, such as the surface pressure-area isotherm and the degree of orientational order of the molecules.

Force Field Development and Validation for this compound Systems

The accuracy of any MD simulation is critically dependent on the quality of the force field used. nih.gov A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of particles. For a novel molecule like this compound, a specific and well-validated force field is required for reliable simulations.

The development of a force field involves defining atom types and then determining parameters for bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. nih.govarxiv.orgnih.gov The parameters are typically derived by fitting to high-level quantum mechanical calculations (as described in section 5.1) and/or experimental data. rsc.orgchemrxiv.org For instance, bond stretching and angle bending parameters can be derived from the QM Hessian matrix, while dihedral parameters are often fitted to QM potential energy scans of bond rotation. nih.gov Atomic partial charges are determined to reproduce the QM electrostatic potential.

Once a set of parameters is developed, the force field must be validated. nih.gov This involves running simulations of the pure substance in the condensed phase (e.g., as a liquid) and comparing calculated bulk properties against experimental data. Key validation targets include the density, heat of vaporization, and radial distribution functions. A well-validated force field will be transferable, meaning it can accurately model the molecule in different environments and in mixtures with other substances.

Illustrative Force Field Atom Types and Parameters for this compound

This table outlines the types of parameters that would need to be defined in a molecular mechanics force field for this molecule. It is for illustrative purposes only.

Atom Type DefinitionParameter TypeDescription
CA_t (Triazine C)BondForce constant and equilibrium length for CA_t - NA_t bonds.
NA_t (Triazine N)AngleForce constant and equilibrium angle for NA_t - CA_t - NA_t angles.
NH_a (Amino N)DihedralForce constant, periodicity, and phase angle for rotations around C-N bonds.
H_am (Amino H)Lennard-Jones (vdW)Defines the size (σ) and interaction energy (ε) for each atom type.
CT_k (Alkyl C)Partial ChargeA point charge assigned to each atom to model electrostatic interactions.
H_k (Alkyl H)

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational methods are instrumental in predicting the spectroscopic characteristics of this compound, which are crucial for its identification and characterization.

Mass Spectrometry: Predicted mass spectrometry data for this compound provides valuable information for its identification. The predicted collision cross-section (CCS) values, which are dependent on the ion's size, shape, and charge, have been calculated for various adducts of the molecule. nih.govuni.lu These predictions are essential for interpreting experimental mass spectra and confirming the presence of the compound.

Table 1: Predicted Collision Cross Section (CCS) for this compound Adducts. nih.govuni.lu
Adductm/z (mass to charge ratio)Predicted CCS (Ų)
[M+H]+379.35438199.0
[M+Na]+401.33632200.6
[M-H]-377.33982195.7
[M+NH4]+396.38092206.1
[M+K]+417.31026194.6
[M+H-H2O]+361.34436187.7

Infrared (IR) Spectroscopy: The infrared spectrum of this compound is expected to be dominated by the vibrational modes of its two main components: the triazine ring and the octadecyl chain. Density Functional Theory (DFT) calculations on melamine (1,3,5-triazine-2,4,6-triamine) have shown characteristic vibrational modes for the triazine core. nih.govspectrabase.comnih.gov Key predicted IR bands for the triazine moiety would include N-H stretching vibrations, typically in the range of 3400-3500 cm⁻¹, and triazine ring stretching and deformation modes between 800 and 1600 cm⁻¹. The long octadecyl chain will exhibit strong C-H stretching vibrations around 2850-2960 cm⁻¹, as well as CH₂ scissoring and rocking vibrations at approximately 1470 cm⁻¹ and 720 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting the ¹H and ¹³C NMR spectra of this compound can be achieved by considering its constituent parts. The protons of the octadecyl chain are expected to show chemical shifts similar to those in n-octadecylamine. chemicalbook.com The terminal methyl (CH₃) protons would appear around 0.88 ppm, while the methylene (CH₂) protons along the chain would form a large signal complex around 1.2-1.6 ppm. The methylene group attached to the nitrogen of the triazine ring would be shifted downfield. The protons of the amine groups on the triazine ring would appear as broad signals, with their chemical shifts being sensitive to solvent and concentration.

For the ¹³C NMR spectrum, the carbons of the octadecyl chain would have predictable shifts, with the terminal methyl carbon at approximately 14 ppm and the methylene carbons resonating in the 22-32 ppm range. The carbon atoms within the triazine ring are expected to have chemical shifts in the aromatic region, significantly downfield, influenced by the electronegative nitrogen atoms.

Intermolecular Interactions: The structure of this compound suggests that its intermolecular interactions will be governed by a combination of hydrogen bonding and van der Waals forces. The melamine core is capable of forming extensive hydrogen bond networks, a well-documented phenomenon that drives the self-assembly of melamine and its derivatives. rsc.orgtue.nl The amino groups on the triazine ring can act as hydrogen bond donors, while the ring nitrogens can act as acceptors.

The long octadecyl chain introduces strong van der Waals interactions, leading to hydrophobic association. In appropriate solvents, this amphiphilic nature is expected to drive the self-assembly of the molecules into organized structures, such as micelles, bilayers, or other supramolecular architectures. guanglu.xyznih.gov The interplay between the hydrogen bonding of the triazine heads and the hydrophobic packing of the alkyl tails is a key determinant of the resulting morphology. nih.gov Computational methods like molecular dynamics simulations can be employed to model these self-assembly processes and to quantify the energies of these intermolecular interactions. nih.gov

Computational Design of Novel this compound Derivatives

Computational chemistry is a powerful tool for the rational design of novel derivatives of this compound with tailored properties. By systematically modifying the molecular structure in silico, it is possible to predict how these changes will affect the molecule's behavior, thereby guiding synthetic efforts toward promising candidates.

Design Strategies: One major area for the computational design of new derivatives involves modifying the amphiphilic nature of the molecule to control its self-assembly. This can be achieved by:

Varying the Alkyl Chain Length: Shortening or lengthening the octadecyl chain would alter the balance between hydrophilic and hydrophobic interactions, influencing the critical micelle concentration and the morphology of the resulting aggregates. guanglu.xyz

Introducing Branching in the Alkyl Chain: Incorporating branches in the alkyl tail would disrupt packing efficiency, potentially leading to the formation of different types of nanostructures.

Predicted Properties and Methodologies: For each designed derivative, a suite of computational tools can be used to predict key properties.

Quantum Mechanical Calculations (DFT): Density Functional Theory can be used to calculate the optimized geometry, electronic properties (such as the HOMO-LUMO gap), and spectroscopic signatures (IR, NMR) of the novel derivatives. nih.gov

Time-Dependent DFT (TD-DFT): This method is particularly useful for predicting the UV-Vis absorption spectra of new compounds, which is important for applications in optics and photonics. guanglu.xyz

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the self-assembly behavior of the designed molecules in different solvent environments. nih.gov These simulations can predict the formation of various aggregates and characterize their structure and stability.

Quantitative Structure-Property Relationship (QSPR): By building QSPR models, it is possible to establish a mathematical relationship between the molecular structure of a series of derivatives and a specific property of interest (e.g., solubility, thermal stability). guanglu.xyz

Table 2: Hypothetical Computationally Designed Derivatives of this compound and Their Predicted Properties.
DerivativeModificationPredicted Impact on PropertiesRelevant Computational Method
N-Dodecyl-1,3,5-triazine-2,4,6-triamineShorter alkyl chain (C12)Increased water solubility, higher critical micelle concentrationMD simulations
N-Octadecyl-N'-methyl-1,3,5-triazine-2,4,6-triamineMethylation of another amino groupAltered hydrogen bonding network, potential disruption of self-assemblyDFT, MD simulations
N-(2-hexyldecyl)-1,3,5-triazine-2,4,6-triamineBranched alkyl chainLower melting point, formation of less ordered aggregatesMD simulations
This compound-N'',N''-diacetic acidAddition of charged groups to the triazine coreEnhanced water solubility, pH-responsive self-assemblyDFT, MD simulations

Functionalization Strategies and Derivatives of N Octadecyl 1,3,5 Triazine 2,4,6 Triamine

Covalent Modification of the Triazine Core

Introduction of Additional Functional Groups

The primary method for introducing additional functional groups to the triazine core of molecules like N-Octadecyl-1,3,5-triazine-2,4,6-triamine involves a step-wise nucleophilic substitution on cyanuric chloride, the precursor to the triazine core. researcher.lifenih.gov This sequential reaction allows for precise control over the final structure. For instance, by reacting cyanuric chloride with octadecylamine (B50001) first, the remaining chlorine atoms on the triazine ring can be substituted by other nucleophiles, thereby introducing a wide range of functional groups.

Recent studies have demonstrated the synthesis of various 1,3,5-triazine (B166579) derivatives with tailored functionalities. For example, researchers have successfully synthesized N-( unt.eduuni.luresearchgate.nettriazine-2-yl) α-ketoamides and N-( unt.eduuni.luresearchgate.nettriazine-2-yl) amides from 2-amino unt.eduuni.luresearchgate.nettriazines through oxidation and oxidative C−C bond cleavage reactions. researchgate.netmdpi.comproquest.com These methods offer a pathway to introduce ketone and amide functionalities, which can serve as handles for further chemical transformations or as active sites in functional materials.

Furthermore, the synthesis of 1,3,5-triazine aminobenzoic acid derivatives highlights the potential for incorporating carboxylic acid groups, which can be further esterified to create methyl ester analogues. nih.gov This approach allows for the modulation of solubility and reactivity of the final compound. The synthesis of triazine-based 2-pyrazolines also showcases the ability to build more complex heterocyclic structures onto the triazine scaffold. researchgate.net

A summary of synthetic strategies for introducing functional groups to the triazine core is presented below:

Functional GroupSynthetic ApproachReference
Amides/KetoamidesOxidation and oxidative C-C bond cleavage of 2-amino unt.eduuni.luresearchgate.nettriazines with ketones. researchgate.netmdpi.comproquest.com
Carboxylic AcidsNucleophilic substitution with aminobenzoic acid. nih.gov
PyrazolinesCyclocondensation reactions of triazinic chalcones with hydrazine (B178648) derivatives. researchgate.net
Aryl GroupsReaction of cyanuric chloride with aryl amines. researchgate.net
Hydroxyalkyl GroupsSequential nucleophilic substitution with hydroxyalkylamines. nih.gov
Ester GroupsEsterification of carboxylic acid-functionalized triazines. nih.gov

Polymerization and Cross-linking Strategies

The triazine core of this compound can be readily incorporated into polymer backbones or used as a cross-linking agent to create robust polymer networks. The multiple reactive sites on the triazine ring allow for the formation of highly cross-linked structures with enhanced thermal and mechanical properties.

One notable strategy involves the copolymerization of acrylate-functionalized melamine (B1676169) derivatives with other monomers. For instance, cinnamoyloxy ethyl methacrylate (B99206) has been copolymerized with octadecyl acrylate (B77674) and crosslinked using N,N',N''-trisacryloyl melamine. unt.edu This approach demonstrates the potential to create porous polymer networks where the octadecyl-triazine moiety can influence the network's flexibility and surface properties.

The polymerization of melamine with terephthaloyl chloride has been reported to yield polyamides with applications in CO2 conversion. sigmaaldrich.com This indicates that this compound could potentially be used as a comonomer in such polycondensation reactions to impart hydrophobicity or other desired properties to the resulting polymer. Lignin-melamine-formaldehyde resins have also been synthesized, showcasing the versatility of melamine derivatives in creating bio-based polymers. sigmaaldrich.com

Modification of the Octadecyl Chain

The long octadecyl chain of this compound provides a key site for modifications that can significantly alter the molecule's self-assembly behavior and its interactions with other molecules and surfaces.

Introduction of Branched or Unsaturated Alkyl Chains

While direct modification of the existing octadecyl chain on the triazine ring is challenging, the synthesis of N-alkyl-1,3,5-triazine-2,4,6-triamines with branched or unsaturated chains can be achieved by using appropriately modified alkylamines in the initial synthesis from cyanuric chloride.

The synthesis of di(n-octadecyl)amine through PTC bisalkylation of cyanamide (B42294) provides a route to secondary amines with long, branched alkyl structures. researchgate.net Such amines could then be reacted with cyanuric chloride to introduce branched alkyl chains onto the triazine core. The introduction of asymmetry in the alkyl chains has been shown to influence the growth mechanisms of self-assembled structures of dialkylated melamine derivatives. researchgate.net

Although specific examples for the synthesis of N-(unsaturated octadecyl)-1,3,5-triazine-2,4,6-triamine are not prevalent in the literature, the general synthetic routes for creating unsaturated amines are well-established and could be applied to generate the necessary precursors for triazine synthesis.

Terminal Functionalization of the Alkyl Chain

The terminal end of the octadecyl chain presents another opportunity for functionalization, enabling the attachment of reporter groups, reactive handles, or moieties that can direct self-assembly. While direct terminal functionalization of the octadecyl chain on the triazine is not widely reported, methods for the selective functionalization of long-chain aliphatic amines can be considered as viable routes to create functionalized precursors.

For example, platinum-catalyzed terminal-selective C(sp3)–H oxidation of aliphatic amines has been demonstrated as a method to introduce hydroxyl groups at the terminal position. nih.gov This reaction proceeds in the presence of sulfuric acid, which protonates the amine, deactivating the C-H bonds proximal to the nitrogen and favoring oxidation at the terminal methyl group. Similarly, selective N-terminal functionalization of peptides and proteins using aldehyde derivatives via reductive alkylation has been achieved, suggesting that the amino group of a terminally functionalized octadecylamine could be a site for further modification. mdpi.comrsc.org

Co-assembly with Other Supramolecular Building Blocks

The this compound molecule, with its hydrogen-bonding triazine headgroup and hydrophobic alkyl tail, is an excellent candidate for forming complex supramolecular assemblies through co-assembly with other building blocks. These assemblies are driven by a combination of hydrogen bonding, van der Waals interactions, and π-π stacking.

A well-studied example of co-assembly involves melamine and barbituric acid derivatives. researchgate.net These molecules form highly ordered rosette structures through complementary hydrogen bonding patterns. The introduction of an octadecyl chain on the melamine unit would be expected to drive the formation of higher-order structures, such as nanofibers or gels, in appropriate solvents. researchgate.net The co-assembly of melamine-thiobarbiturate has also been investigated, revealing different hydrogen bonding motifs and fluorescence properties compared to the barbiturate (B1230296) analogue. mdpi.com

The self-assembly of dialkylated melamine derivatives with halogen acids can lead to the formation of 2D organic microsheets. researchgate.net The introduction of alkyl chains is used to suppress growth in a particular dimension, providing a general approach for fabricating 2D structures. The co-assembly of enantiomeric amphipathic peptides has been shown to lead to the formation of rippled β-sheet fibrils, and similar principles could be applied to systems containing chiral derivatives of this compound. researchgate.net

Furthermore, the investigation of co-self-assembly of different aromatic short peptides has shown that mixtures can form co-assemblies with well-defined fibrillar morphologies, driven by π-π interactions. nih.gov This suggests that this compound could be co-assembled with other aromatic amphiphiles to create novel functional materials.

Below is a table summarizing the types of co-assemblies and the interacting partners:

Co-assembly SystemInteracting PartnerDriving ForcesPotential Structures
Melamine DerivativeBarbituric Acid/Thiobarbituric AcidHydrogen Bonding, π-π StackingRosettes, Nanofibers, Gels
Dialkylated MelamineHalogen AcidsHydrogen Bonding, Electrostatic Interactions, π-π Stacking2D Microsheets
Alkyl-TriazineAmphipathic PeptidesHydrogen Bonding, Hydrophobic InteractionsFibrils, Rippled Sheets
Alkyl-TriazineAromatic Amphiphilesπ-π Interactions, van der Waals ForcesFibrils, Mixed Micelles

Synthesis and Characterization of Hybrid Materials Incorporating this compound Moieties

The incorporation of this compound into hybrid materials represents a promising strategy for developing advanced materials with tailored properties. The long octadecyl chain can impart hydrophobicity, lubricity, and self-assembly characteristics, while the triazine core offers sites for further chemical modification and hydrogen bonding interactions.

Synthesis Approaches:

One of the primary methods for creating such hybrid materials is through sol-gel processes . researchgate.net This technique involves the co-condensation of this compound, potentially modified with reactive groups, with metal alkoxides like tetraethoxysilane (TEOS). The triazine derivative would act as an organic modifier within the inorganic silica (B1680970) network. The synthesis would likely involve the dissolution of the triazine and the silica precursor in a mutual solvent, followed by hydrolysis and condensation reactions initiated by a catalyst.

Another approach involves polymer grafting , where the this compound moiety is attached to a pre-existing polymer backbone. This could be achieved by first introducing reactive sites onto the polymer and then coupling the triazine compound.

Characterization Techniques:

The resulting hybrid materials would be characterized using a suite of analytical techniques to determine their structure, morphology, and properties.

Spectroscopic Methods: Fourier-transform infrared (FTIR) spectroscopy would be used to confirm the presence of characteristic functional groups from both the triazine and the inorganic matrix. researchgate.net Nuclear magnetic resonance (NMR) spectroscopy, particularly solid-state NMR, would provide detailed information about the chemical environment of the atoms and the extent of cross-linking. mdpi.com

Microscopy: Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) would be employed to visualize the morphology, particle size, and distribution of the organic and inorganic phases. researchgate.net

Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be used to assess the thermal stability and phase transitions of the hybrid materials. researchgate.net

Surface Analysis: Techniques like X-ray photoelectron spectroscopy (XPS) and contact angle measurements would provide insights into the surface composition and hydrophobicity of the materials.

A hypothetical sol-gel synthesis of a silica-based hybrid material is presented in the table below.

Parameter Description
Inorganic Precursor Tetraethoxysilane (TEOS)
Organic Modifier This compound
Solvent Ethanol/Water mixture
Catalyst Acid or base (e.g., HCl or NH4OH)
Process 1. Dissolution of TEOS and the triazine in ethanol. 2. Addition of water and catalyst to initiate hydrolysis and condensation. 3. Aging of the resulting gel. 4. Drying to obtain the xerogel or aerogel.

Structure-Activity/Property Relationship Studies of Functionalized Derivatives

The functionalization of this compound can lead to a diverse range of derivatives with tunable properties. Understanding the relationship between the molecular structure and the resulting activity or property is crucial for designing materials for specific applications.

Key Structural Features and Their Effects:

Alkyl Chain Length: The octadecyl chain is a significant contributor to the molecule's properties. Variations in the length of the alkyl chain would be expected to directly impact the material's hydrophobicity, melting point, and self-assembly behavior. Longer chains generally lead to increased hydrophobicity and higher melting points.

Substitution on the Triazine Ring: The remaining amino groups on the triazine ring are available for further functionalization. Introducing different substituents can alter the electronic properties, reactivity, and biological activity of the molecule. For example, the introduction of aromatic groups could enhance thermal stability and introduce photoactive properties.

Potential Applications and Property Tuning:

The unique combination of a long alkyl chain and a polar triazine core makes this compound and its derivatives interesting candidates for various applications.

Application Area Key Property Structural Influence
Lubricants/Additives Low friction coefficient, thermal stabilityThe long octadecyl chain can act as a lubricating layer, while the triazine core can enhance thermal and oxidative stability.
Coatings Hydrophobicity, corrosion resistanceThe hydrophobic nature of the octadecyl chain can create water-repellent surfaces. The triazine ring can improve adhesion to substrates.
Polymer Modifiers Flame retardancy, processing aidMelamine and its derivatives are known for their flame retardant properties due to their high nitrogen content. researchgate.net The alkyl chain can act as an internal lubricant during polymer processing.
Biomaterials Biocompatibility, drug deliveryThe triazine core can be functionalized with bioactive molecules, and the long alkyl chain can influence the material's interaction with cell membranes.

A study on related 1,3,5-triazine derivatives has shown that the introduction of different functional groups can significantly impact their biological activity, such as their affinity for specific receptors. nih.gov For instance, the presence of fluoro-substituted aromatic rings has been shown to enhance binding affinity to serotonin (B10506) receptors. nih.gov While not directly involving the N-octadecyl group, these studies underscore the principle that systematic structural modifications can be used to fine-tune the properties of triazine compounds for specific biological or material science applications.

Environmental and Sustainability Considerations in the Synthesis and Application of N Octadecyl 1,3,5 Triazine 2,4,6 Triamine

Green Synthesis Principles and Practices

The push towards sustainable chemical manufacturing has led to the exploration of greener synthesis routes for triazine derivatives. These methods aim to reduce energy consumption, minimize waste, and eliminate the use of hazardous solvents.

Traditional synthesis methods for melamine (B1676169) derivatives often involve the use of solvents, which can lead to challenges in solvent recovery and waste management. flameretardcn.com In contrast, solvent-free reactions represent a significant advancement in green chemistry. One such approach is the solid-state reaction, where melamine and cyanuric acid are heated together directly, eliminating the need for a solvent. flameretardcn.com While this method is environmentally friendly, it can be slower and may result in lower yields compared to solution-based methods. flameretardcn.com

Microwave-assisted synthesis is another promising solvent-free or low-solvent technique. Research on various 1,3,5-triazine (B166579) derivatives has demonstrated that microwave irradiation can lead to good to excellent yields in short reaction times under solvent-free conditions. chim.it This rapid heating avoids the decomposition of reagents and products, resulting in cleaner reactions and often higher yields than classical heating methods. chim.it For instance, the synthesis of 2,4-diamino-1,3,5-triazines has been successfully achieved by reacting dicyandiamide (B1669379) with nitriles under microwave irradiation, a process noted for its reduced solvent use, short reaction time, and simplicity. rsc.org

Table 1: Comparison of Synthesis Methods for Triazine Derivatives

MethodDescriptionAdvantagesDisadvantages
Solution-Based Reaction Reactants are dissolved in a suitable solvent (e.g., water, ethanol, DMF). flameretardcn.comHigher reaction rate, better yield, scalable. flameretardcn.comRequires solvent recovery and waste management. flameretardcn.com
Solid-State Reaction Reactants are mixed and heated without a solvent. flameretardcn.comEnvironmentally friendly, no solvent required. flameretardcn.comCan be slow, potentially lower yield. flameretardcn.com
Microwave-Assisted Synthesis Microwave energy is used to rapidly heat reactants. flameretardcn.comchim.itShort reaction times, high yields, cleaner reactions, can be solvent-free. chim.itRequires specialized equipment.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. numberanalytics.comprimescholars.com Reactions with high atom economy are inherently designed to minimize waste at the molecular level. numberanalytics.com

The goal is to design synthetic pathways that maximize the incorporation of all starting materials into the final N-Octadecyl-1,3,5-triazine-2,4,6-triamine structure, thus reducing the generation of unwanted byproducts and minimizing waste streams that require treatment and disposal. jocpr.com

Biodegradation and Environmental Fate Studies

Understanding how this compound behaves and persists in the environment is crucial for assessing its long-term ecological impact. Studies on related s-triazine compounds, particularly herbicides, provide valuable insights into potential degradation pathways. Recent research has highlighted that alkylamine triazines (AATs) can be categorized as a class of persistent, mobile, and toxic (PMT) substances, warranting closer examination of their environmental fate. acs.org

Photodegradation, the breakdown of compounds by light, is a significant environmental fate process for many chemical substances. For s-triazine herbicides like atrazine (B1667683), propazine, and simazine, photodegradation in the presence of a photocatalyst like titanium dioxide (TiO2) under simulated solar light has been shown to be effective. uoi.gr The degradation kinetics often follow a first-order reaction, with half-lives for some s-triazines ranging from approximately 10 to 38 minutes under specific laboratory conditions. uoi.gr

The primary photodegradation pathways for s-triazines involve:

Dealkylation: The removal of alkyl side chains from the triazine ring. uoi.grresearchgate.netnih.gov

Dechlorination/Substitution: The replacement of chlorine atoms (if present) with hydroxyl groups. uoi.grresearchgate.net

Oxidation: The oxidation of side chains. uoi.gr

These processes can lead to a variety of transformation products until the stable cyanuric acid is formed. researchgate.net The energy of the light source can influence the rate and extent of degradation, with higher energy potentially leading to more complete breakdown of intermediate products. researchgate.net

Table 2: Photodegradation Half-Lives of Selected s-Triazine Herbicides with TiO2

CompoundHalf-Life (minutes)
Atrazine19.3
Propazine24.5
Cyanazine10.8
Prometryne38.3
Irgarol12.5
Source: Data from a study on photocatalytic degradation in aqueous TiO2 suspensions under simulated solar light. uoi.gr

The breakdown of s-triazine compounds by microorganisms is a key factor in their environmental persistence. nih.gov For many triazine herbicides, biodegradation proceeds through enzymatic hydrolysis reactions. nih.gov Microbes have been identified that can utilize these compounds as a source of nitrogen and, to a lesser extent, carbon. tandfonline.com

The microbial degradation of atrazine, a widely studied triazine, often involves the following steps catalyzed by specific enzymes:

Hydrolytic removal of substituents from the s-triazine ring, leading to the formation of cyanuric acid as a central intermediate. nih.gov

Hydrolytic processing of cyanuric acid to yield ammonia (B1221849) and carbon dioxide. nih.gov

The genes responsible for these catabolic pathways are often located on plasmids, which can facilitate their transfer between different bacterial species. nih.gov For instance, Pseudomonas sp. ADP contains the pADP-1 plasmid which carries the genes for atrazine catabolism. nih.gov Similarly, bacterial strains such as Arthrobacter sp. C2 have been isolated and shown to effectively degrade atrazine. mdpi.com While the long octadecyl chain of this compound differs significantly from the smaller alkyl groups on triazine herbicides, these established microbial degradation pathways for the triazine ring provide a foundational model for studying its potential biodegradation.

Life Cycle Assessment (LCA) Methodologies for this compound

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction through to processing, manufacturing, use, and end-of-life disposal or recycling. azom.com While no specific LCA for this compound is publicly available, the methodologies applied to related melamine-based products offer a clear framework.

An LCA for this compound would typically involve:

Goal and Scope Definition: Defining the purpose of the study, the functional unit (e.g., 1 kg of the compound), and the system boundaries (e.g., "cradle-to-gate" covering production, or "cradle-to-grave" including use and disposal).

Life Cycle Inventory (LCI): Quantifying all inputs (raw materials, energy, water) and outputs (emissions to air, water, and soil; waste) for each stage of the life cycle. For this compound, this would include the production of precursors like melamine and octadecylamine (B50001). jseejournal.com

Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts associated with the LCI flows. This involves classifying emissions into impact categories such as global warming potential, abiotic depletion, and ecotoxicity. jseejournal.com

Studies on melamine-formaldehyde resins have shown that the raw material supply, particularly the production of melamine itself, is responsible for the majority of the environmental impacts (ranging from 51% to 96% across different impact categories). polimi.it Energy consumption during the production process is the second-largest contributor. polimi.it A similar LCA for this compound would likely highlight the production of its chemical precursors as the most significant area for environmental improvement.

Sustainable Application Development and End-of-Life Management

The development of sustainable applications for chemical compounds necessitates a thorough evaluation of their entire lifecycle, from their role in enhancing product durability to their ultimate fate after disposal. For this compound, while direct and comprehensive research on its specific lifecycle is limited, an analysis of its structural components—the triazine ring and the long octadecyl chain—along with data from related compounds, allows for an informed discussion of its sustainable application potential and end-of-life management considerations.

The primary sustainable advantage of using additives like this compound lies in their ability to extend the service life of materials, particularly polymers. Triazine derivatives are recognized for their efficacy as UV absorbers and light stabilizers. nih.govlongchangchemical.com By incorporating these additives, materials are better protected from degradation caused by ultraviolet radiation, which can lead to discoloration, cracking, and a loss of mechanical strength. nih.gov This enhanced durability translates to a reduced need for frequent replacement of products, thereby conserving resources and reducing waste.

At the end of a product's life, several pathways must be considered for the management of materials containing this compound. These include recycling, biodegradation, and disposal in landfills. The presence of the long octadecyl chain is a significant factor in the compound's behavior in these scenarios.

Research into the biodegradability of long-chain alkylamines offers insights into the potential environmental fate of the octadecyl portion of the molecule. Studies have shown that certain bacteria, such as Pseudomonas species, are capable of degrading primary alkylamines with chain lengths up to C18 under both aerobic and anaerobic conditions. nih.govoup.comnih.gov The degradation pathway typically involves the cleavage of the C-N bond, followed by the oxidation of the resulting fatty acid. oup.com This suggests that the octadecyl tail of this compound could be susceptible to microbial degradation in certain environments.

In terms of recycling, the presence of additives can sometimes complicate the process. However, recent advancements have explored the use of triazine chemistry to facilitate the recycling of complex plastic waste. For instance, research has demonstrated that certain triazine-based compounds can act as compatibilizers for mixed plastic streams, which are otherwise difficult to recycle due to the immiscibility of different polymer types. nih.gov Furthermore, some triazine-based thermoset plastics, like polycyanurates, have been shown to be chemically recyclable back to their monomeric units, suggesting potential pathways for a circular economy for materials containing a triazine core. oup.com

The potential for additives to leach from polymer matrices is another critical consideration for end-of-life management, particularly in landfill scenarios or if plastic waste enters the environment. korea.ac.krresearchgate.net The low water solubility of long-chain compounds like this compound suggests that its mobility in aqueous environments would be limited. nih.gov However, its lipophilic nature means it would have a tendency to sorb to organic matter in soil and sediment. The leaching behavior is also highly dependent on the type of polymer and the conditions of use and disposal. korea.ac.krresearchgate.net Reactive triazine additives that form covalent bonds with the polymer matrix are being developed to minimize migration and loss of the additive over the product's lifetime. irochemical.com

The following tables summarize key data points relevant to the sustainable application and end-of-life management of this compound, with some data extrapolated from similar long-chain alkylamines and triazine derivatives due to the limited availability of direct studies on the specific compound.

Table 1: Potential for Sustainable Application through Enhanced Durability

PropertyObservationImplication for SustainabilitySource
UV Stabilization Triazine derivatives are effective UV absorbers in polymers.Extends the functional lifespan of plastic products, reducing the need for replacements and conserving resources. nih.govlongchangchemical.com
Thermal Stability Triazine-based additives often exhibit high thermal stability.Allows for their incorporation into polymers processed at high temperatures without degradation of the additive. longchangchemical.compartinchem.com
Material Compatibility Triazine UV absorbers can be compatible with a range of polymers, including polycarbonates, polyesters, and nylons.Broad applicability in various durable goods, enhancing their longevity. partinchem.com

Table 2: End-of-Life Management Considerations

AspectFindingRelevance to this compoundSource
Biodegradation Pseudomonas species can degrade long-chain alkylamines (up to C18).The octadecyl chain of the compound may be biodegradable under certain microbial conditions. nih.govoup.comnih.gov
Recycling Triazine chemistry can be used to compatibilize mixed plastic waste and enable chemical recycling of some triazine-based polymers.Potentially facilitates the recycling of plastics containing this additive, contributing to a circular economy. oup.comnih.gov
Leaching Hydrophobic additives can leach from polymer matrices, with the rate depending on the polymer type and environmental conditions.The potential for leaching from products at their end-of-life needs to be assessed to understand environmental exposure. korea.ac.krresearchgate.net
Mobility in Soil Triazines are generally less mobile in soil compared to other classes of UV absorbers like benzophenones and benzotriazoles.Lower likelihood of migration into groundwater if leached from landfilled materials. longchangchemical.com

Future Research Directions and Emerging Paradigms for N Octadecyl 1,3,5 Triazine 2,4,6 Triamine

Integration with Artificial Intelligence and Machine Learning for Material Discovery

Future research will likely focus on developing ML models, such as graph neural networks or recurrent neural networks, trained on extensive datasets of molecular structures and their experimentally determined properties. These models could predict the self-assembly behavior of N-Octadecyl-1,3,5-triazine-2,4,6-triamine and its derivatives with high accuracy. For instance, AI could predict how modifications to the alkyl chain length or functionalization of the triazine ring would influence the morphology of the resulting supramolecular structures—be it micelles, nanotubes, or lamellar sheets. Techniques like Monte Carlo tree search, which have been successful in discovering self-assembling peptides, could be adapted to explore the chemical space around this triazine derivative to identify novel structures with desired functionalities. nih.govresearchgate.net

Computational ApproachPredicted Outcome for this compoundPotential Application
Molecular Dynamics SimulationsAggregation behavior in different solventsFormulation of new colloids and emulsions
Quantum Mechanics CalculationsElectronic properties of self-assembled structuresDevelopment of novel electronic materials
Machine Learning ModelsStructure-property relationshipsAccelerated design of functional materials

This data-driven approach will enable a more rational design of materials based on this compound for targeted applications, significantly reducing the time and cost associated with experimental discovery. youtube.com

Exploration of Advanced Multicomponent Self-Assembly Systems

The self-assembly of this compound is not limited to single-component systems. A significant future direction lies in the exploration of multicomponent self-assembly, where this molecule can co-assemble with other molecular building blocks to form complex, hierarchical structures with emergent properties.

By introducing complementary molecules capable of hydrogen bonding or other non-covalent interactions with the triazine ring, researchers can create highly ordered and functional supramolecular architectures. For example, co-assembly with cyanuric acid derivatives could lead to the formation of robust, tape-like structures driven by the well-established melamine-cyanurate hydrogen bonding motif. The incorporation of photoresponsive or electronically active molecules into these assemblies could pave the way for novel functional materials. The study of these complex systems will require advanced characterization techniques to understand the intricate interplay of intermolecular forces that govern their formation. nih.gov

Development of Responsive and Adaptive Materials

The creation of materials that can respond to external stimuli is a cornerstone of modern materials science. Future research on this compound will increasingly focus on imparting responsive and adaptive behaviors to its self-assembled structures. This involves designing systems that can undergo reversible changes in their structure and properties in response to triggers such as pH, temperature, light, or the presence of specific analytes.

For instance, by incorporating pH-sensitive moieties into the triazine ring or the alkyl chain, it would be possible to create assemblies that disassemble or reconfigure in response to changes in acidity. This could have applications in controlled release systems. Similarly, the integration of photo-isomerizable groups, such as azobenzenes, could allow for the light-controlled modulation of the material's properties. The goal is to move beyond simple responsive materials to create adaptive and interactive systems that can sense their environment and respond in a programmed manner. nih.gov

StimulusPotential Molecular ModificationResulting Material Behavior
pHIncorporation of ionizable groupspH-triggered assembly/disassembly
LightIntegration of photochromic moleculesLight-controlled morphology and properties
TemperatureUse of polymers with a lower critical solution temperatureThermoresponsive hydrogels

Nanomedicine and Targeted Delivery Research Innovations

The amphiphilic nature and self-assembling properties of this compound make it a promising candidate for applications in nanomedicine, particularly in drug delivery. meddocsonline.org While research in this area is still in its nascent stages for this specific compound, related triazine derivatives have shown potential as components of drug delivery systems. nih.govnih.gov

Future investigations will likely explore the formation of nanoparticles or vesicles from this compound that can encapsulate therapeutic agents. The triazine headgroup can be functionalized with targeting ligands, such as antibodies or peptides, to enable the specific delivery of the cargo to diseased cells, thereby enhancing therapeutic efficacy and reducing side effects. Furthermore, the development of responsive self-assembled systems, as discussed in the previous section, could lead to "smart" drug delivery vehicles that release their payload only at the target site in response to a specific biological cue. The protease stability of triazine-based structures compared to peptides is an added advantage for in-vivo applications. nih.govnih.gov

New Catalytic and Energy Applications

While this compound is already used as a catalyst, future research will aim to expand its catalytic and energy-related applications. The self-assembly of this molecule can be exploited to create nanostructured catalytic systems with high surface area and enhanced activity.

One promising area is the use of self-assembled this compound as a template or support for metallic nanoparticles, creating highly efficient and recyclable catalysts. The triazine rings can act as ligands to stabilize the nanoparticles and prevent their aggregation. In the realm of energy, functionalized triazine-based porous polymers have shown potential for CO2 capture. elsevierpure.com Future work could explore the development of porous materials derived from this compound for gas storage and separation. Additionally, the high nitrogen content of the triazine ring makes it a candidate for the synthesis of nitrogen-doped carbon materials for use in batteries and supercapacitors. nih.gov

Challenges and Opportunities in Scale-Up and Commercialization Research

For the potential applications of this compound to be realized, significant research into the scale-up of its synthesis and formulation is required. While laboratory-scale synthesis may be straightforward, developing cost-effective and environmentally friendly industrial-scale production processes presents a challenge.

Future research in this domain will focus on optimizing reaction conditions, exploring continuous flow synthesis methods, and identifying greener solvents and reagents. mdpi.com Another challenge is the reproducible and scalable production of self-assembled structures with well-defined morphologies. This will necessitate a deep understanding of the thermodynamics and kinetics of the self-assembly process and the development of robust manufacturing protocols. Overcoming these hurdles will be crucial for the commercialization of advanced materials based on this compound. zbaqchem.com

Conclusion

Summary of Key Research Findings and Advancements

N-Octadecyl-1,3,5-triazine-2,4,6-triamine, a derivative of melamine (B1676169) featuring a long C18 alkyl chain and often referred to as octadecyl melamine, has been a subject of scientific inquiry primarily for its catalytic capabilities. A significant body of research highlights its efficacy in the synthesis of polyurethane (PU) and polyisocyanurate (PIR) foams.

Key research has established that this compound serves as a highly active trimerization co-catalyst, which demonstrates superior foaming and gelling characteristics. rsc.org It is commonly employed alongside other catalysts to enhance and control the polymerization process. rsc.org Studies have shown that its catalytic selectivity is marginally greater for polyurethane reactions over those for polyisocyanurate. rsc.org This property makes it highly suitable for a range of industrial applications, including the manufacturing of laminated sheet polyurethane rigid foam, spray rigid foam, and various molded rigid foam products. rsc.org Moreover, it has been noted for its exceptional performance in water-foaming rigid foam systems, as well as in the creation of microporous polyurethane elastomers and high-resilience foamed plastics. rsc.org

The synthesis of this compound is a focal point of research into melamine derivatives. rsc.org The predominant synthetic route for triazine compounds involves the methodical substitution of chlorine atoms on a cyanuric chloride precursor with various nucleophilic groups, a technique that permits precise functionalization. researchgate.net This synthetic strategy has been broadly applied to create a diverse array of triazine-based molecules with a wide spectrum of properties and potential uses. researchgate.net

While specific investigations into the advanced material characteristics of this compound are not as prevalent as for other triazine analogs, the wider field of triazine-based materials has seen substantial progress. This includes the innovation of covalent organic polymers (COPs) and covalent triazine frameworks (CTFs) which are being explored for applications in heterogeneous catalysis, photocatalysis, and as advanced adsorbents. rsc.orgnih.gov

Reiteration of the Academic Significance of this compound Research

The academic importance of scientific investigation into this compound is multifaceted. Primarily, it stands as a crucial model compound for elucidating the impact of long alkyl chains on the physicochemical properties and functional applications of triazine-based materials. The octadecyl substituent can introduce distinct solubility profiles and function as a hydrophobic modifier, which is of significant interest in the design of specialized catalysts and polymer additives.

Secondly, the examination of its catalytic role in the formation of polyurethane offers profound insights into structure-activity relationships. A deeper understanding of the interplay between the triazine core and the extended alkyl chain in facilitating specific chemical reactions is fundamental for the rational design of more efficient and selective industrial catalysts.

Furthermore, research on this compound enriches the broader discipline of supramolecular chemistry. The inherent capacity of the triazine ring to participate in hydrogen-bonded networks, combined with the presence of the long alkyl chain, can drive self-assembly processes and the formation of highly ordered molecular structures. This has considerable implications for the development of novel functional materials with precisely engineered architectures.

The study of such functionalized triazines is also in step with the increasing academic and industrial interest in fabricating novel materials from abundant and economically viable precursors like melamine. parchem.com The capacity for systematic modification of the triazine scaffold presents opportunities for the generation of an extensive library of compounds with a wide range of functionalities, spanning applications from medicinal chemistry to advanced material science. semanticscholar.org

Outlook on the Trajectory of Triazine-Based Material Science

The domain of triazine-based material science is poised for substantial expansion and diversification, propelled by the inherent advantages of the triazine ring, such as its high nitrogen content, exceptional thermal stability, and versatile reactivity. mdpi.com Future research endeavors are anticipated to leverage the foundational knowledge gained from compounds like this compound and branch into several promising areas.

A primary focus will be the ongoing development of sophisticated porous materials, including covalent triazine frameworks (CTFs). mdpi.com These materials hold immense promise for applications in gas storage and separation, catalysis, and energy storage, owing to their high surface areas and tunable pore architectures. mdpi.com The integration of functional moieties, such as long alkyl chains, into the constituent building blocks of CTFs is expected to yield materials with superior selectivity and operational performance.

Another exciting frontier is the application of triazine-based materials in the fields of optoelectronics and bioimaging. miragenews.com Recent breakthroughs have demonstrated that novel organic molecules containing triazine units can possess highly desirable properties for integration into organic light-emitting diodes (OLEDs) and for use as biocompatible probes in medical diagnostics. miragenews.com

The creation of "smart" and functional polymers derived from triazine compounds also represents a significant area of future investigation. This encompasses the design of self-healing materials, stimuli-responsive polymers, and high-performance coatings. The ability to precisely tailor the chemical and physical characteristics of these materials through the controlled synthesis of functionalized triazine monomers provides a distinct advantage.

Finally, there is a pronounced and growing emphasis on the creation of sustainable and environmentally benign materials. Triazine-based polymers and composites are being actively investigated for their potential as flame retardants and in the formulation of recyclable and biodegradable materials. mdpi.com The utilization of readily available and low-cost starting materials such as melamine further bolsters the sustainability profile of this class of materials. parchem.com In essence, the adaptability and tunable nature of the triazine scaffold will ensure its enduring relevance in the progress of material science.

Q & A

Q. What are the optimal synthetic routes for N-Octadecyl-1,3,5-triazine-2,4,6-triamine in laboratory settings?

The synthesis typically involves nucleophilic substitution reactions on the triazine core. For example, reacting 1,3,5-triazine-2,4,6-triamine with octadecyl halides (e.g., octadecyl bromide) in polar aprotic solvents like DMF or acetonitrile under reflux conditions. Catalysts such as triethylamine may enhance reactivity. Purification is achieved via recrystallization or column chromatography .

Key Parameters Conditions
Reagent ratio1:3 (triazine:alkyl halide)
Temperature80–100°C
SolventDMF, acetonitrile
Reaction time12–24 hours

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • Elemental analysis to verify stoichiometry .
  • NMR spectroscopy (¹H, ¹³C) to confirm alkyl chain attachment and triazine core integrity .
  • Mass spectrometry (e.g., ESI-MS) for molecular weight validation (theoretical MW: 631.08 g/mol) .
  • Melting point analysis (predicted range: 300–320°C based on analogous compounds) .

Q. What solvent systems are compatible with this compound in experimental applications?

The compound’s amphiphilic nature (polar triazine core + nonpolar octadecyl chain) allows solubility in:

  • Nonpolar solvents : Hexane, chloroform (for alkyl chain interactions).
  • Polar aprotic solvents : DMF, DMSO (for triazine core interactions). Solubility testing via gradient solvent trials is recommended to optimize dispersion .

Advanced Research Questions

Q. How do steric effects from the octadecyl chain influence the reactivity of the triazine core in nucleophilic substitution reactions?

The long alkyl chain creates steric hindrance, reducing accessibility to the triazine’s reactive sites. Kinetic studies show slower substitution rates compared to shorter-chain analogs. Strategies to mitigate this include:

  • Using bulkier nucleophiles (e.g., aryl amines) with higher activation energy.
  • Increasing reaction temperatures (e.g., 120°C) to overcome steric barriers .

Q. What computational methods are recommended for predicting reaction pathways involving this compound?

Quantum mechanical calculations (e.g., DFT) can model reaction mechanisms, while molecular dynamics simulations assess solvent effects. Tools like Gaussian or ORCA are used to:

  • Predict transition states for substitution reactions.
  • Optimize solvent-solute interactions for synthesis or applications .

Q. How should researchers address contradictions in biological activity data across studies using this compound derivatives?

Discrepancies often arise from variations in:

  • Substituent positioning : Meta vs. para substituents on aromatic moieties alter electronic effects .
  • Purity thresholds : Impurities >2% can skew antimicrobial assay results . Standardize testing protocols (e.g., CLSI guidelines) and validate purity via HPLC before biological assays .

Q. What factorial design approaches optimize reaction yields for this compound synthesis?

A 2³ factorial design can evaluate variables:

  • Factors : Temperature (X₁), solvent polarity (X₂), catalyst concentration (X₃).
  • Responses : Yield (%) and purity (%). Statistical software (e.g., Minitab) identifies optimal conditions, reducing experimental iterations by 40–60% .

Q. Methodological Notes

  • For substitution reactions, prioritize anhydrous conditions to prevent hydrolysis of the triazine core .
  • Computational models should incorporate van der Waals radii adjustments for the octadecyl chain to improve accuracy .
  • Cross-validate biological activity data using at least two assay types (e.g., disc diffusion and MIC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.